molecular formula C22H19N3O4 B2583821 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 953209-99-9

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2583821
CAS No.: 953209-99-9
M. Wt: 389.411
InChI Key: QVWMONFIRFCAMD-UHFFFAOYSA-N
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Description

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Oxidation

  • The compound's oxidation process is studied, highlighting sites and degrees of oxidation. The main oxidized site is the arylmethyl group, leading to phthalimide and lactame derivatives through intermediate stages (Adolphe-Pierre et al., 1998).

Pharmacological Relevance

  • Isoxazole amino acids related to the compound have been used as a lead for developing excitatory amino acid (EAA) receptor antagonists. These compounds show affinity for non-NMDA receptor sites and exhibit neuroprotective effects (Krogsgaard‐Larsen et al., 1991).

Synthesis and Structural Analysis

  • The synthesis and quantitative structure-activity relationships of 3-isoxazolol bioisosteres of glutamic acid (Glu), which includes compounds similar to the one , are studied. Their activity and affinity for Glu receptors are evaluated (Bang-Andersen et al., 1997).

Natural Sources

  • In a study of the ascidian Polycarpa aurata, a compound structurally similar to the one , 2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide, was isolated and characterized (Wessels et al., 2001).

Anticancer Potential

  • Compounds including isoxazole structures have been synthesized and tested for their anticancer activity against various human cancer cell lines, demonstrating varying degrees of effectiveness (Yakantham et al., 2019).

Antibacterial Activity

  • Novel isoxazole-indole conjugates have been synthesized and evaluated for their antibacterial activity. Some showed potent activity against specific bacterial strains, complemented by molecular docking studies (Prashanthi et al., 2021).

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-20(17-5-3-4-6-18(17)24-13)21(26)22(27)23-12-15-11-19(29-25-15)14-7-9-16(28-2)10-8-14/h3-11,24H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWMONFIRFCAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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